molecular formula C15H15NO4S B14348897 3-(2-Phenylacetamido)phenyl methanesulfonate CAS No. 95384-56-8

3-(2-Phenylacetamido)phenyl methanesulfonate

Cat. No.: B14348897
CAS No.: 95384-56-8
M. Wt: 305.4 g/mol
InChI Key: RHAMXRVKBPZPSD-UHFFFAOYSA-N
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Description

3-(2-Phenylacetamido)phenyl methanesulfonate is an organic compound that features a phenylacetamido group attached to a phenyl ring, which is further connected to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylacetamido)phenyl methanesulfonate typically involves the reaction of 2-phenylacetamide with phenyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylacetamido)phenyl methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylacetamido derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Phenylacetamido)phenyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Phenylacetamido)phenyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl methanesulfonate: A simpler analog without the phenylacetamido group.

    2-Phenylacetamido derivatives: Compounds with similar structures but different substituents on the phenyl ring.

Properties

CAS No.

95384-56-8

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

[3-[(2-phenylacetyl)amino]phenyl] methanesulfonate

InChI

InChI=1S/C15H15NO4S/c1-21(18,19)20-14-9-5-8-13(11-14)16-15(17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,17)

InChI Key

RHAMXRVKBPZPSD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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